

The Biological Versatility of Substituted Piperidine Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-benzyl-N,4-dimethylpiperidin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.^{[1][2][3]} Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold" in drug design.^{[1][2][4]} This technical guide provides a comprehensive exploration of the diverse biological activities of substituted piperidine derivatives, with a focus on their antimicrobial, anticancer, and neurological properties. This document is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into quantitative structure-activity relationships (SAR), detailed experimental methodologies, and the intricate signaling pathways these compounds modulate.

Antimicrobial Activity of Substituted Piperidine Derivatives

Substituted piperidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.^{[5][6][7][8]} The versatility of the piperidine scaffold allows for the introduction of various substituents, leading to compounds with enhanced potency and selectivity.

Quantitative Antimicrobial Data

The antimicrobial efficacy of piperidine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.^[6] The following table summarizes the MIC values of representative substituted piperidine derivatives against various microbial strains.

Compound/Series	Microbial Strain	MIC (µg/mL)	Reference
2,6-diaryl-3-methyl-4-piperidones	Staphylococcus aureus	62.5 - 250	[9]
Escherichia coli	125 - 500	[9]	
Bacillus subtilis	62.5 - 250	[9]	
Candida albicans	125 - 500	[9]	
N-substituted piperidine acetamides	Escherichia coli	12.5 - >125	[10]
Proteus mirabilis	37.5 - >125	[10]	
Streptococcus pyogenes	37.5 - >125	[10]	
Piperidine-based sulfobetaines	Staphylococcus aureus	15.6 - 62.5	[8]
Bacillus subtilis	7.8 - 31.2	[8]	
Escherichia coli	31.2 - 125	[8]	
Pseudomonas aeruginosa	62.5 - 250	[8]	
Candida albicans	31.2 - 125	[8]	
Tetramethylpiperidine-substituted phenazines	Mycobacterium tuberculosis H37Rv	10.96 - 17.81 µM	[11]
Piperidine-1-yl-methyl derivatives of 3-hydroxy-6-methyl-4H-pyran-4-ones	Mycobacterium smegmatis	4 - >64	

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

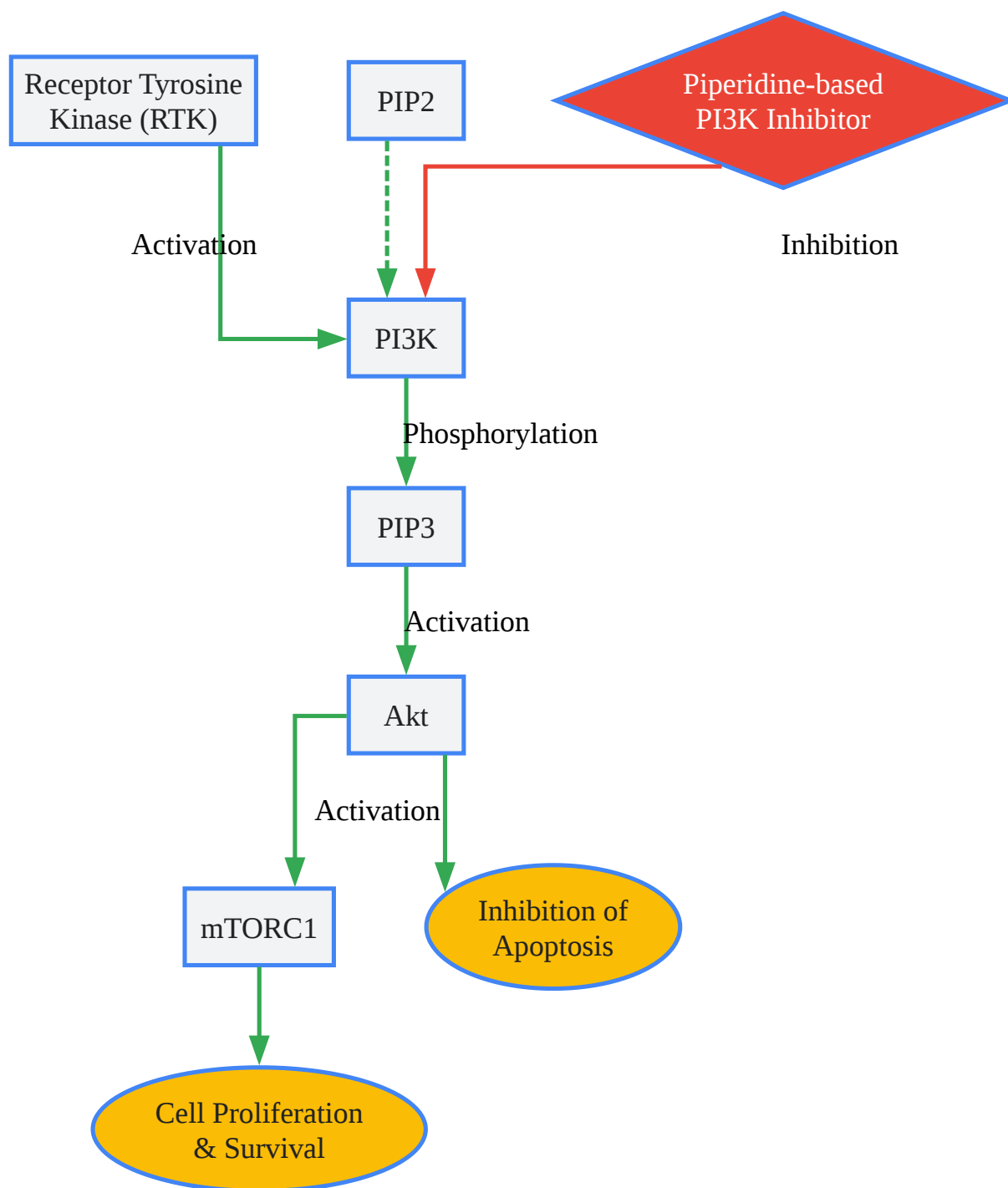
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.

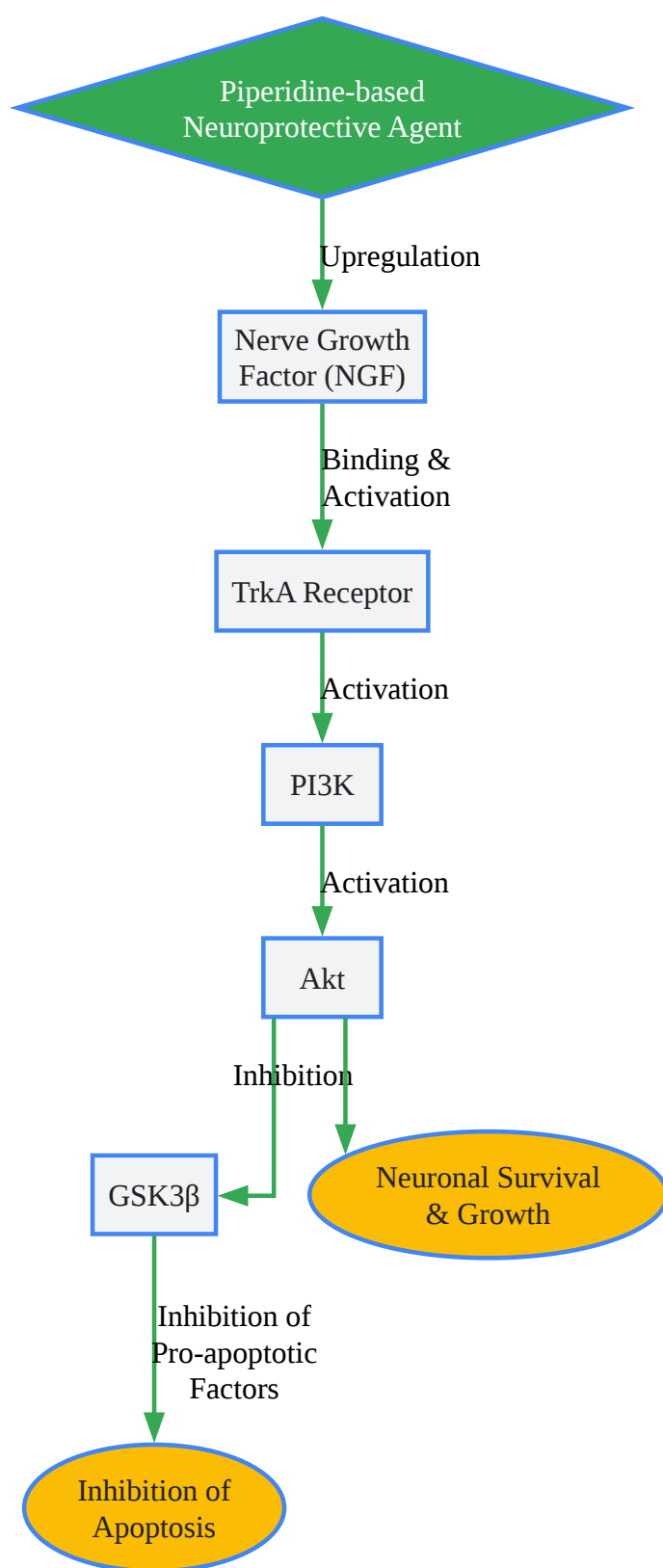
Materials:

- Test compounds (substituted piperidine derivatives)
- Bacterial or fungal strains
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- **Inoculum Preparation:** A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ colony-forming units (CFU)/mL.
- **Serial Dilution:** The test compounds are serially diluted in the appropriate broth medium in the wells of a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- **Controls:** A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.
- **Incubation:** The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
- **Reading Results:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.





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